molecular formula C25H27N9O8S2 B13410940 (6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 951322-14-8

(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13410940
CAS No.: 951322-14-8
M. Wt: 645.7 g/mol
InChI Key: GCFBRXLSHGKWDP-WJONJSRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefoperazone is a third-generation cephalosporin antibiotic, marketed under the name Cefobid. It is known for its broad-spectrum activity against various bacterial infections, including those caused by Pseudomonas aeruginosa, which are often resistant to other antibiotics. Cefoperazone was patented in 1974 and approved for medical use in 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefoperazone is synthesized through a series of chemical reactions involving the formation of its core beta-lactam structure. The process typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with specific side chains to enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the beta-lactam ring .

Industrial Production Methods

Industrial production of cefoperazone involves the reaction of cefoperazone acid with a sodium salt-forming agent in the presence of a solvent. The process includes crystallization, filtration, and drying steps to obtain cefoperazone sodium as the final product. The production method ensures high purity and yield of the antibiotic .

Chemical Reactions Analysis

Types of Reactions

Cefoperazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the beta-lactam ring .

Major Products Formed

The major products formed from these reactions include modified cephalosporin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .

Scientific Research Applications

Cefoperazone has a wide range of scientific research applications, including:

Mechanism of Action

Cefoperazone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final stages of bacterial cell wall synthesis, leading to cell lysis and death. The antibiotic is particularly effective against gram-negative bacteria due to its stability against beta-lactamases .

Comparison with Similar Compounds

Similar Compounds

  • Cefotaxime
  • Ceftriaxone
  • Ceftazidime
  • Cefepime

Uniqueness

Cefoperazone is unique among cephalosporins due to its high efficacy against Pseudomonas aeruginosa and its ability to be combined with sulbactam to enhance its antibacterial spectrum. Unlike some other cephalosporins, cefoperazone is primarily excreted through the bile, making it suitable for patients with renal impairment .

Properties

CAS No.

951322-14-8

Molecular Formula

C25H27N9O8S2

Molecular Weight

645.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22+/m0/s1

InChI Key

GCFBRXLSHGKWDP-WJONJSRFSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Origin of Product

United States

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